2-(2,2-Difluoroethoxy)-3-iodopyridine
Description
BenchChem offers high-quality 2-(2,2-Difluoroethoxy)-3-iodopyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,2-Difluoroethoxy)-3-iodopyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(2,2-difluoroethoxy)-3-iodopyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2INO/c8-6(9)4-12-7-5(10)2-1-3-11-7/h1-3,6H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJBHIDNDVYVQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OCC(F)F)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Literature review of fluorinated iodopyridine building blocks
An In-depth Technical Guide to Fluorinated Iodopyridine Building Blocks
Authored by a Senior Application Scientist
Introduction: The Strategic Value of Fluorinated Iodopyridines in Modern Chemistry
In the landscape of modern drug discovery and materials science, the pyridine scaffold remains a cornerstone. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in countless biologically active compounds. However, the strategic modification of this core is paramount to refining molecular properties. The incorporation of fluorine, for instance, can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity, and pKa.[1][2][3][4] This is achieved due to fluorine's high electronegativity and the strength of the carbon-fluorine bond, which can alter electronic distribution and block sites of metabolic attack.[3][5]
When a fluorine atom is paired with an iodine atom on the pyridine ring, the resulting "fluorinated iodopyridine" becomes a particularly powerful and versatile building block.[6][7] The iodine atom, a large and polarizable halogen, serves as an excellent leaving group in a wide array of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This allows for the facile and controlled introduction of diverse molecular fragments, making these building blocks ideal for constructing complex molecular architectures and rapidly exploring chemical space in drug discovery programs.[8]
This guide provides an in-depth exploration of key fluorinated iodopyridine building blocks, focusing on their synthesis, underlying chemical principles, and practical applications. It is designed for researchers, medicinal chemists, and process development scientists who seek to leverage these high-value intermediates in their work.
Core Synthetic Strategies: Rationale and Execution
The synthesis of fluorinated iodopyridines relies on a set of robust and well-established chemical transformations. The choice of a specific route is often dictated by the desired substitution pattern and the availability of starting materials. The most common strategies involve direct iodination of a fluoropyridine or the transformation of an amino group on a fluoropyridine into an iodine via a Sandmeyer-type reaction.
Strategy 1: Diazotization and Iodination (Sandmeyer-Type Reaction)
This is arguably the most prevalent and reliable method for introducing iodine onto an aromatic ring, particularly when starting from an amino-substituted precursor. The process involves two key stages: the conversion of a primary aromatic amine to a diazonium salt, followed by the displacement of the diazonium group with iodide.
Workflow: Synthesis of 3-Fluoro-4-Iodopyridine
The synthesis of 3-Fluoro-4-Iodopyridine from 3-fluoro-4-aminopyridine serves as a classic example of this workflow.[9]
Caption: General workflow for Sandmeyer-type iodination.
Causality Behind Experimental Choices:
-
Diazotization at Low Temperature (0-5 °C): The diazonium salt intermediate is highly unstable and prone to decomposition at higher temperatures.[9] Maintaining a low temperature is critical to prevent premature loss of the diazonium group and the formation of unwanted side products, primarily the corresponding phenol.
-
Strong Acid Medium (H₂SO₄): A strong, non-nucleophilic acid is required to protonate nitrous acid (formed in situ from NaNO₂) and to stabilize the resulting diazonium salt.
-
Iodide Source (KI): Potassium iodide provides the iodide nucleophile that displaces the dinitrogen gas (N₂) from the diazonium salt. The reaction is typically warmed after the addition of KI to ensure the complete decomposition of the salt.[9]
Strategy 2: Direct Electrophilic Iodination
For pyridine rings activated by electron-donating groups, direct iodination can be an effective strategy. This method avoids the need for a pre-existing amino group.
Workflow: Synthesis of 2-Amino-5-fluoro-3-iodopyridine
This synthesis involves the direct iodination of 2-amino-5-fluoropyridine. The amino group activates the ring towards electrophilic substitution, directing the iodine to the ortho and para positions. In this case, the 3-position is targeted.
Caption: Workflow for direct electrophilic iodination.
Causality Behind Experimental Choices:
-
Iodine (I₂): Serves as the source of the electrophile.
-
Silver Sulfate (Ag₂SO₄): This reagent acts as a halogen activator or promoter. It assists in generating a more potent electrophilic iodine species (such as I⁺), which is necessary to overcome the inherent electron-deficient nature of the pyridine ring.[10]
-
Solvent (Ethanol): A polar protic solvent is used to dissolve the reactants and facilitate the reaction.[10]
Key Fluorinated Iodopyridine Building Blocks
A variety of fluorinated iodopyridines are commercially available or can be readily synthesized, serving as versatile starting points for complex molecule synthesis.[][]
| Compound Name | Structure (Substituent Positions) | CAS Number | Key Applications |
| 2-Fluoro-4-iodopyridine | 2-Fluoro, 4-Iodo | 22282-70-8 | Intermediate for antiviral and anticancer agents.[7][13] |
| 3-Fluoro-4-iodopyridine | 3-Fluoro, 4-Iodo | 22282-75-3 | Synthesis of β-carbolines for anticancer and neuroprotective applications.[6] |
| 2-Amino-5-fluoro-3-iodopyridine | 2-Amino, 5-Fluoro, 3-Iodo | N/A (as per search) | Precursor for further functionalization in medicinal chemistry.[10] |
| 2-Chloro-5-fluoro-3-iodopyridine | 2-Chloro, 5-Fluoro, 3-Iodo | 884494-33-1 | Multi-functionalized block for sequential cross-coupling reactions.[] |
Applications in Cross-Coupling Reactions
The primary utility of fluorinated iodopyridines lies in their application as substrates in transition-metal-catalyzed cross-coupling reactions. The C-I bond is significantly weaker than C-Br or C-Cl bonds, allowing it to undergo oxidative addition to a metal center (e.g., Palladium(0)) under milder conditions, often with high selectivity.
Caption: Utility of fluorinated iodopyridines in cross-coupling.
An excellent practical example is the synthesis of the antibiotic Eudistomin T, which utilizes a Suzuki coupling reaction with 3-fluoro-4-iodopyridine as a key step to form a crucial C-C bond.[6] This demonstrates how these building blocks enable the efficient assembly of complex, biologically relevant molecules.
Experimental Protocols: A Self-Validating System
The following protocols are presented to be self-validating, meaning they include detailed steps, reagent quantities, and work-up procedures necessary for reproducibility.
Protocol 1: Synthesis of 3-Fluoro-4-Iodopyridine[9]
This procedure is adapted from the well-established Sandmeyer-type reaction.
Reagents & Materials:
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) |
| 3-Fluoro-4-aminopyridine | 112.10 | 5.61 g | 50 |
| Sulfuric Acid (conc.) | 98.08 | 25 mL | - |
| Sodium Nitrite | 69.00 | 3.80 g | 55 |
| Potassium Iodide | 166.00 | 12.45 g | 75 |
| Dichloromethane | - | ~150 mL | - |
| Sodium Bicarbonate (sat. aq.) | - | As needed | - |
| Sodium Thiosulfate (10% aq.) | - | ~50 mL | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Step-by-Step Procedure:
-
Preparation of Acid Solution: In a 250 mL three-necked flask equipped with a mechanical stirrer and thermometer, cautiously add 25 mL of concentrated sulfuric acid to 50 mL of deionized water while cooling in an ice-salt bath.
-
Substrate Addition: To the cooled acidic solution, add 5.61 g (50 mmol) of 3-fluoro-4-aminopyridine in portions, ensuring the internal temperature is maintained below 10 °C.
-
Diazotization: Prepare a solution of 3.80 g (55 mmol) of sodium nitrite in 10 mL of deionized water. Add this solution dropwise to the reaction mixture, keeping the temperature between 0-5 °C. After the addition is complete, stir for an additional 30 minutes in this temperature range.
-
Iodination: In a separate beaker, dissolve 12.45 g (75 mmol) of potassium iodide in 25 mL of deionized water. Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring. (Note: Nitrogen gas will evolve).
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature, then heat to 50-60 °C for 1 hour.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases (pH ~7-8).
-
Extract the aqueous layer three times with 50 mL portions of dichloromethane.
-
Combine the organic layers and wash with 10% aqueous sodium thiosulfate (to remove excess iodine), followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude solid can be purified by recrystallization from a hexane/ethyl acetate mixture to yield pure 3-Fluoro-4-Iodopyridine.
Conclusion and Future Outlook
Fluorinated iodopyridine building blocks represent a powerful convergence of fluorine's ability to modulate physicochemical properties and iodine's synthetic versatility in cross-coupling chemistry. Their strategic use allows for the efficient synthesis of novel chemical entities with tailored characteristics for pharmaceutical and material science applications.[1][6] As synthetic methodologies continue to advance, particularly in late-stage fluorination and C-H activation, the repertoire and application of these essential building blocks are poised to expand even further, enabling the creation of next-generation therapeutics and advanced materials.[5][14]
References
- Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. PubMed.
- Synthesis routes of 2-Amino-5-fluoro-3-iodopyridine. Benchchem.
- 3-Fluoro-4-iodopyridine | CAS 22282-75-3. Ossila.
- Fluorinated Building Blocks. Fluorochem.
- Synthesis of novel fluorinated building blocks via halofluorination and related reactions. Beilstein Journal of Organic Chemistry.
- Fluorinated building blocks in drug design: new pathways and targets. PMC.
- Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. ResearchGate.
- Radiosynthesis of 3/5- F-18 -fluoropyridines by TEMPO-mediated radiofluorination of pyridinyl iodonium salts. INIS-IAEA.
- Fluorinated Building Blocks. Fluorochem.
- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Publishing.
- 3-Iodopyridine synthesis. ChemicalBook.
- Chemists develop new synthesis method for producing fluorinated piperidines. EurekAlert!.
- Recent advances in the synthesis of fluorinated compounds via an aryne intermediate. Organic & Biomolecular Chemistry (RSC Publishing).
- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PMC.
- Fluorine in drug discovery: Role, design and case studies. The Pharma Journal.
- Applications of Fluorine in Medicinal Chemistry. PubMed.
- Fluorinated ligands and their effects on physical properties and chemical reactivity. Dalton Transactions.
- Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. MDPI.
- Iodopyridine: Common isomorphs, synthesis, side effects and applications. Chempanda.
- Synthetic route of compounds 3 and 5. ResearchGate.
- 2-Fluoro-4-iodopyridine. Chem-Impex.
- Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. ACS Publications.
- Applications of Fluorine in Medicinal Chemistry. Scilit.
- 2-Fluoro-4-iodopyridine | 22282-70-8. J&K Scientific.
- An In-depth Technical Guide to the Synthesis and Purification of 3-Fluoro-4-Iodopyridine. Benchchem.
- Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry.
- Iodine-Mediated Fluorination of Alkenes with an HF Reagent: Regioselective Synthesis of 2-Fluoroalkyl Iodides. Organic Chemistry Portal.
- Preparation method of fluoropyridine compounds. Google Patents.
- Synthesis of 2-Fluoropyrroles via [4 þ 1] Cycloaddition of α,β-Unsaturated Imines with In Situ. Wiley Online Library.
Sources
- 1. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. ossila.com [ossila.com]
- 7. chemimpex.com [chemimpex.com]
- 8. chempanda.com [chempanda.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis routes of 2-Amino-5-fluoro-3-iodopyridine [benchchem.com]
- 13. jk-sci.com [jk-sci.com]
- 14. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
Foreword: The Strategic Imperative of Metabolic Stability in Modern Drug Discovery
An In-Depth Technical Guide to the Metabolic Stability of 2-(2,2-Difluoroethoxy)-3-iodopyridine Derivatives
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of rational drug design. Fluorine-containing pyridine derivatives, in particular, are increasingly prevalent in FDA-approved therapeutics, valued for their ability to modulate physicochemical properties and enhance biological activity.[1] However, the success of any drug candidate is not solely dictated by its potency and selectivity; it is fundamentally constrained by its pharmacokinetic profile. At the heart of this profile lies metabolic stability—the molecule's susceptibility to biotransformation by the body's enzymatic machinery.[2][3]
This guide provides a comprehensive technical overview of the principles and practices for evaluating the metabolic stability of a specific and promising chemical class: 2-(2,2-difluoroethoxy)-3-iodopyridine derivatives. As a Senior Application Scientist, my objective is not merely to present protocols but to instill a deep, mechanistic understanding of why certain experimental choices are made and how to interpret the resulting data to drive drug discovery programs forward. We will dissect the probable metabolic fate of this scaffold, detail robust in vitro methodologies for its assessment, and provide a framework for data-driven decision-making.
Core Scientific Principles: Predicting the Metabolic Fate
Before embarking on experimental evaluation, a thorough theoretical analysis of the molecule's structure can reveal potential metabolic "soft spots" and areas of inherent stability. The metabolic fate of most xenobiotics is governed by Phase I (functionalization) and Phase II (conjugation) reactions, primarily occurring in the liver.[2]
The Key Players: Drug-Metabolizing Enzymes
-
Cytochrome P450 (CYP) Superfamily: These heme-containing monooxygenases are the primary drivers of Phase I oxidative metabolism, responsible for 90-95% of these reactions.[4][5] They catalyze a vast array of transformations, including hydroxylation, N/O-dealkylation, and epoxidation.[4][5][6] Five main isoforms (CYP3A4, 2D6, 2C9, 2C19, and 1A2) are responsible for the metabolism of the vast majority of small-molecule drugs.[6][7]
-
Phase II Conjugating Enzymes: Following functionalization by CYPs, which often introduces a reactive "handle" (e.g., a hydroxyl group), Phase II enzymes attach endogenous polar molecules to facilitate excretion. Key players include UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).[2][4]
Structural Analysis of the 2-(2,2-Difluoroethoxy)-3-iodopyridine Scaffold
Let's dissect the molecule to anticipate its interaction with these enzyme systems.
-
The Pyridine Ring: Aromatic heterocycles are common substrates for CYP-mediated hydroxylation.[4] However, the pyridine nitrogen's lone pair is orthogonal to the π-system, creating a relatively electron-deficient ring that can be less susceptible to oxidation than benzene.[4] The electronic properties of the substituents—the electron-withdrawing iodine and difluoroethoxy groups—will further influence the ring's reactivity and how it is recognized within a specific CYP active site.[8]
-
The Iodine Substituent: A potential site for metabolism is dehalogenation. While less common than for chlorine or bromine, enzymatic deiodination can occur, leading to a significantly different molecular structure.
-
The 2,2-Difluoroethoxy Moiety (The Metabolic Shield): This is the scaffold's most critical feature from a stability perspective.
-
Metabolic Blocking: The replacement of hydrogen atoms with fluorine on the α-carbon of the ether is a classic metabolic blocking strategy. The carbon-fluorine (C-F) bond is exceptionally strong and not readily hydroxylated by CYP enzymes, which typically proceed via hydrogen atom transfer (HAT) for aliphatic hydroxylation.[4][9] This sterically and electronically shields the adjacent ether oxygen from O-dealkylation, a common and rapid metabolic pathway for simple alkoxy groups.
-
A Note of Caution - Potential for Toxic Metabolites: While stable, if metabolism does occur at the difluoroethoxy group, it can be a liability. CYP-mediated hydroxylation at fluorinated carbons, though difficult, can lead to the release of fluoride ions and the formation of toxic metabolites such as fluoroacetate.[10] Therefore, early metabolite identification is crucial if any instability is observed.[10]
-
Experimental Assessment of Metabolic Stability: Self-Validating Protocols
To quantify the metabolic stability of our target compounds, we employ robust in vitro systems that model hepatic metabolism. The two most fundamental and informative assays are the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay. The trustworthiness of these protocols lies in their inclusion of positive and negative controls, which validate the experimental conditions for each run.
Workflow for In Vitro Metabolic Stability Assessment
The overall process follows a logical progression from initial screening to detailed characterization.
Caption: General workflow for assessing metabolic stability.
Protocol 1: Liver Microsomal Stability Assay
This assay is a workhorse in early drug discovery for its high-throughput nature and cost-effectiveness. It evaluates Phase I metabolism, as microsomes are subcellular fractions containing CYP enzymes.[11]
-
Principle & Causality: Liver microsomes, vesicles of the endoplasmic reticulum, are isolated from hepatocytes and contain a high concentration of CYP enzymes.[11] The assay measures the disappearance of the parent compound over time when incubated with microsomes. For the enzymatic reaction to occur, the essential cofactor NADPH (Nicotinamide adenine dinucleotide phosphate) must be added to fuel the CYP catalytic cycle.[11][12] Reactions without NADPH serve as a negative control to assess non-enzymatic degradation.
-
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 1 mM stock solution of the test compound and positive controls (e.g., Verapamil for high clearance, Diazepam for low clearance) in DMSO.[13]
-
Reagent Preparation:
-
Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice.[14]
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).[12][14]
-
Prepare an NADPH regenerating system solution in buffer. This system typically includes NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase to ensure NADPH is not depleted during the incubation.[12]
-
-
Incubation Setup: In a 96-well plate, perform the following additions for each compound.
-
Reaction Initiation & Time Points:
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system solution.
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (for analytical quantification).[11]
-
-
Sample Processing & Analysis:
-
Protocol 2: Hepatocyte Stability Assay
This assay provides a more comprehensive and physiologically relevant assessment, as intact hepatocytes contain both Phase I and Phase II enzymes, as well as transporters.[16][17] It is the gold standard for in vitro clearance prediction.
-
Principle & Causality: Cryopreserved primary hepatocytes retain enzymatic activities similar to fresh liver cells.[16] By incubating the test compound with a suspension of these cells, one can measure its disappearance due to the full complement of hepatic metabolic processes. This provides a more accurate prediction of a drug's intrinsic clearance.[16][18]
-
Step-by-Step Methodology:
-
Hepatocyte Preparation:
-
Rapidly thaw a vial of cryopreserved human hepatocytes in a 37°C water bath.
-
Transfer the cells to pre-warmed incubation medium (e.g., Williams' Medium E) and perform a cell count and viability check (e.g., using Trypan Blue). Viability should be high (>80%).
-
Centrifuge the cells to remove the cryopreservation medium and resuspend them in fresh medium to a final density of 0.5 or 1.0 x 10^6 viable cells/mL.[16][18]
-
-
Compound Preparation: Prepare working solutions of the test compound and controls (e.g., Testosterone, 7-Ethoxycoumarin) in the incubation medium at 2x the final desired concentration (e.g., 2 µM for a 1 µM final assay concentration).[13][16]
-
Reaction Initiation & Time Points:
-
In a 12- or 24-well plate, add equal volumes of the hepatocyte suspension and the 2x compound working solution. This initiates the reaction.
-
Place the plate on an orbital shaker in a 37°C, 5% CO2 incubator to keep the cells in suspension.[16]
-
At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove an aliquot of the cell suspension.[16]
-
-
Sample Quenching & Processing:
-
Data Analysis, Presentation, and Interpretation
The primary output of these assays is the concentration of the test compound over time. From this data, we derive key parameters that quantify metabolic stability.
Calculation of Key Parameters
-
Half-Life (t½): The time it takes for 50% of the compound to be metabolized. This is determined by plotting the natural logarithm (ln) of the percent remaining compound versus time. The slope of the resulting line is the elimination rate constant (k).
-
Intrinsic Clearance (CLint): This parameter represents the inherent ability of the liver to metabolize a drug, independent of other physiological factors like blood flow.[13] It is the most valuable parameter for predicting in vivo hepatic clearance.
Data Presentation
Quantitative data should always be summarized in a clear, tabular format to allow for easy comparison between test compounds and controls.
Table 1: Hypothetical Metabolic Stability Data for 2-(2,2-Difluoroethoxy)-3-iodopyridine Derivative (Compound X)
| Compound | Assay System | t½ (min) | CLint (µL/min/mg protein) | CLint (µL/min/10⁶ cells) | Stability Classification |
| Compound X | Human Liver Microsomes | > 60 | < 5.8 | - | High |
| Compound X | Human Hepatocytes | 115 | - | 6.0 | High |
| Verapamil (Control) | Human Liver Microsomes | 8.5 | 81.5 | - | Low |
| Diazepam (Control) | Human Liver Microsomes | 55 | 6.3 | - | High |
| Testosterone (Control) | Human Hepatocytes | 15 | - | 46.2 | Low |
Note: Clearance values are calculated based on typical assay conditions. Stability classification is relative.
Interpretation
-
High Stability: A long half-life (>60 min) and low intrinsic clearance value for Compound X would be a highly desirable outcome. The difluoroethoxy group is effectively shielding the molecule from metabolism, as hypothesized. This compound would likely have a lower in vivo hepatic clearance and potentially a longer duration of action.
-
Low Stability: A short half-life (<15 min) would indicate a metabolic liability. This would trigger follow-up metabolite identification studies to determine which part of the molecule is being modified.[17][19] This information is critical for guiding the next round of chemical synthesis in a structure-activity relationship (SAR) study.[16]
Conclusion and Future Directions
The evaluation of metabolic stability is a critical, data-driven process in drug discovery. For novel scaffolds like 2-(2,2-difluoroethoxy)-3-iodopyridine derivatives, a combination of theoretical structural analysis and robust in vitro experimentation provides the necessary insights to predict in vivo pharmacokinetic behavior. The inherent stability conferred by the difluoroethoxy group makes this a promising scaffold, but its stability must be empirically verified.
Should a lead compound demonstrate moderate to high metabolic stability, the next logical steps in the drug metabolism and pharmacokinetics (DMPK) cascade include:
-
Metabolite Identification: To confirm the metabolic pathways and ensure no unique or toxic metabolites are formed.[19]
-
CYP Reaction Phenotyping: To identify the specific CYP isozyme(s) responsible for any observed metabolism, which is essential for predicting potential drug-drug interactions.[3][19]
-
In Vivo Pharmacokinetic Studies: To confirm the in vitro predictions in a living system and determine key parameters like bioavailability and plasma half-life.[3][20]
By following the principles and protocols outlined in this guide, research and development teams can confidently characterize the metabolic profile of this chemical series, enabling the selection of drug candidates with the highest probability of clinical success.
References
-
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]
-
Baranczewski, P., Stańczak, A., Sundberg, K., Svensson, R., Wallin, A., Jansson, J., Garberg, P., & Postlind, H. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453-472. Retrieved from [Link]
-
BioIVT. (n.d.). Drug Metabolism Assays. Retrieved from [Link]
-
Cyprotex | Evotec. (n.d.). Hepatocyte Stability. Retrieved from [Link]
-
Creative Bioarray. (2025, July 28). Hepatocyte Stability Assay. Retrieved from [Link]
-
protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]
-
Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol. Retrieved from [Link]
-
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]
-
Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]
-
Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3439. Retrieved from [Link]
-
Altman, R. A., Bhattarai, P., & Trombley, T. G. (2023). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 66(15), 10247-10268. Retrieved from [Link]
-
PubMed. (2025, September 9). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Retrieved from [Link]
-
Wang, J., Sánchez-Roselló, M., & Aceña, J. L. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 988-993. Retrieved from [Link]
-
ChemRxiv. (2026, January 6). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Retrieved from [Link]
-
ChemRxiv. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Retrieved from [Link]
-
Frontiers Media. (n.d.). Expanding the toolbox of metabolically stable lipid prodrug strategies. Retrieved from [Link]
-
Unknown Source. (n.d.). Cytochromes P450. Retrieved from [Link]
-
Korean Chemical Society. (n.d.). Synthesis of 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pharmacokinetics of the Antiviral Agent β-l-3′-Fluoro-2′,3′-Didehydro-2′,3′-Dideoxycytidine in Rhesus Monkeys. Retrieved from [Link]
-
Guengerich, F. P. (2021). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. Biomolecules & Therapeutics, 29(5), 467-481. Retrieved from [Link]
-
ResearchGate. (2013, April 19). ChemInform Abstract: An Efficient Synthesis of 2-(2,2-Difluoroethoxy)-6-trifluoromethyl-n- (5,8-dimethoxy-1,2,4-triazolo[1,5-c]pyrimidine-2-yl) Benzenesulfonamide: Penoxsulam (I). Retrieved from [Link]
-
MDPI. (2022, May 26). Discovery of Dipyridamole Analogues with Enhanced Metabolic Stability for the Treatment of Idiopathic Pulmonary Fibrosis. Retrieved from [Link]
-
Usuki, E., Frol, D. J., & Nelson, S. D. (1998). Cytochrome P450-mediated metabolism of haloperidol and reduced haloperidol to pyridinium metabolites. Chemical Research in Toxicology, 11(7), 832-838. Retrieved from [Link]
-
MDPI. (2023, May 15). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. Retrieved from [Link]
-
Wolters Kluwer. (n.d.). Pharmacokinetic drug-drug interaction and their implication in clinical management. Retrieved from [Link]
-
OSTI.GOV. (2022, September 15). Pyridine-containing substrate analogs are restricted from accessing the human cytochrome P450 8B1 active site by tryptophan 281. Retrieved from [Link]
-
MDPI. (2022, July 6). Synthesis and Evaluation of Self-Assembling Properties of 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium Iodides. Retrieved from [Link]
-
The Pharmaceutical Journal. (2022, February 8). How critical illness impacts drug pharmacokinetics and pharmacodynamics. Retrieved from [Link]
-
IIP Series. (n.d.). PHARMACOKINETICS. Retrieved from [Link]
- Google Patents. (n.d.). US20210363127A1 - Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof.
- Google Patents. (n.d.). US20110060167A1 - Process for Preparing 2,2-Difluoroethylamine.
-
Taylor & Francis Online. (n.d.). Pharmacokinetics – Knowledge and References. Retrieved from [Link]
Sources
- 1. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications [biomolther.org]
- 8. Pyridine-containing substrate analogs are restricted from accessing the human cytochrome P450 8B1 active site by tryptophan 281 (Journal Article) | OSTI.GOV [osti.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 13. merckmillipore.com [merckmillipore.com]
- 14. info.mercell.com [info.mercell.com]
- 15. nuvisan.com [nuvisan.com]
- 16. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 19. bioivt.com [bioivt.com]
- 20. Pharmacokinetics of the Antiviral Agent β-l-3′-Fluoro-2′,3′-Didehydro-2′,3′-Dideoxycytidine in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Leveraging 2-(2,2-Difluoroethoxy)-3-iodopyridine in Modern Synthetic Chemistry
An in-depth guide for researchers, scientists, and drug development professionals on the synthetic applications of 2-(2,2-Difluoroethoxy)-3-iodopyridine.
Introduction: The Strategic Value of Fluorinated Pyridine Scaffolds
The pyridine ring is a cornerstone in medicinal chemistry, present in a multitude of FDA-approved drugs.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in drug design. The strategic introduction of fluorine atoms or fluoroalkyl groups into these scaffolds can profoundly enhance a molecule's pharmacological profile, improving metabolic stability, membrane permeability, and binding affinity.[2]
This guide focuses on 2-(2,2-Difluoroethoxy)-3-iodopyridine , a versatile and highly valuable intermediate. Its structure is primed for selective functionalization, featuring two key reaction handles:
-
An iodide at the 3-position , ideal for a wide range of palladium-catalyzed cross-coupling reactions.
-
A 2-(2,2-difluoroethoxy) group , which imparts desirable fluorine characteristics onto the final molecule while remaining stable under most reaction conditions.
This document provides a comprehensive overview of the synthesis of this intermediate and detailed, field-tested protocols for its application in key C-C and C-N bond-forming reactions, empowering researchers to efficiently generate novel and diverse molecular entities.
Synthesis of the Intermediate: 2-(2,2-Difluoroethoxy)-3-iodopyridine
The most common and efficient route to the title compound begins with the commercially available 2-chloro-3-iodopyridine. The synthesis involves a nucleophilic aromatic substitution (SNAr) reaction where the chlorine atom at the electron-deficient 2-position is displaced by sodium 2,2-difluoroethoxide.
Workflow for Intermediate Synthesis
Caption: Workflow for the synthesis of the target intermediate.
Protocol 2.1: Synthesis of 2-(2,2-Difluoroethoxy)-3-iodopyridine
Rationale: This protocol utilizes an in situ generation of sodium 2,2-difluoroethoxide from sodium hydride and 2,2-difluoroethanol.[3] This approach avoids handling the potentially hygroscopic solid alkoxide. The subsequent SNAr reaction displaces the more labile 2-chloro substituent from 2-chloro-3-iodopyridine.[4]
Materials:
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
2,2-Difluoroethanol
-
2-Chloro-3-iodopyridine[5]
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of the Alkoxide:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Sodium Hydride (1.2 equivalents).
-
Wash the NaH with anhydrous hexane (2x) to remove the mineral oil, then carefully decant the hexane.
-
Suspend the washed NaH in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add 2,2-difluoroethanol (1.1 equivalents) dropwise via syringe. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
Allow the mixture to warm to room temperature and stir for 30-60 minutes until gas evolution ceases, indicating complete formation of the alkoxide.
-
-
SNAr Reaction:
-
Add 2-chloro-3-iodopyridine (1.0 equivalent) to the flask containing the sodium 2,2-difluoroethoxide solution.
-
Heat the reaction mixture to reflux (approx. 66 °C for THF) and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the final product.
-
Application in Palladium-Catalyzed Cross-Coupling Reactions
The C(sp²)-I bond in 2-(2,2-difluoroethoxy)-3-iodopyridine is an excellent handle for forming new carbon-carbon and carbon-nitrogen bonds, which are critical transformations in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[1]
General Cross-Coupling Workflow
Caption: Generalized workflow for cross-coupling reactions.
Protocol 3.1: Suzuki-Miyaura Coupling
Mechanism & Rationale: The Suzuki-Miyaura reaction forms a C-C bond between an organohalide and an organoboron species.[6] The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with a boronate species (formed by the reaction of the boronic acid with the base), and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst.[7] The choice of a catalyst like Pd(dppf)Cl₂ is common due to its high stability and efficiency.
Application: Synthesis of biaryl and heteroaryl-aryl structures.
Materials:
-
2-(2,2-Difluoroethoxy)-3-iodopyridine
-
Aryl or Heteroaryl boronic acid (or pinacol ester) (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equivalents)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equivalents)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)
Procedure:
-
To a reaction vessel, add 2-(2,2-Difluoroethoxy)-3-iodopyridine (1.0 eq.), the boronic acid (1.2 eq.), the base (2.0-3.0 eq.), and the palladium catalyst (0.03 eq.).
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent mixture (1,4-dioxane/water).
-
Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify by column chromatography or recrystallization.
Protocol 3.2: Buchwald-Hartwig Amination
Mechanism & Rationale: This reaction is a powerful method for forming C-N bonds.[8] The mechanism is similar to the Suzuki coupling but involves the coordination of an amine to the palladium center after oxidative addition, followed by deprotonation by a strong base to form a palladium-amido complex.[9] Reductive elimination then furnishes the N-arylated product. The use of sterically bulky, electron-rich phosphine ligands (like XPhos or RuPhos) is critical to promote the reductive elimination step and prevent catalyst decomposition.[10] A strong, non-nucleophilic base like NaOt-Bu is required.
Application: Synthesis of aryl amines, anilines, and N-heterocycles.
Materials:
-
2-(2,2-Difluoroethoxy)-3-iodopyridine
-
Primary or secondary amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)
-
2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl (XPhos) (0.04-0.08 equivalents)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)
-
Anhydrous Toluene or 1,4-Dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, add NaOt-Bu (1.4 eq.) to a reaction vessel.
-
Add the palladium precursor (Pd₂(dba)₃, 0.02 eq.) and the ligand (XPhos, 0.04-0.08 eq.).
-
Add 2-(2,2-Difluoroethoxy)-3-iodopyridine (1.0 eq.).
-
Seal the vessel, remove from the glovebox, and add the anhydrous solvent followed by the amine (1.2 eq.) via syringe.
-
Heat the reaction to 90-110 °C and stir until completion.
-
Cool the mixture, quench with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify by column chromatography.
Protocol 3.3: Sonogashira Coupling
Mechanism & Rationale: The Sonogashira coupling creates a C-C bond between a terminal alkyne and an aryl or vinyl halide.[11] It uniquely uses a dual catalytic system: a palladium complex to activate the aryl halide and a copper(I) salt to activate the alkyne.[12] The copper acetylide formed in situ undergoes transmetalation to the palladium center, followed by reductive elimination.[13] An amine base, such as triethylamine or diisopropylamine, is used to deprotonate the alkyne and act as a scavenger for the HI byproduct.
Application: Synthesis of aryl alkynes and conjugated enyne systems.
Materials:
-
2-(2,2-Difluoroethoxy)-3-iodopyridine
-
Terminal alkyne (1.2-1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 equivalents)
-
Copper(I) Iodide (CuI) (0.04 equivalents)
-
Triethylamine (TEA) or Diisopropylamine (DIPA) (used as both base and solvent, or as a co-solvent with THF)
Procedure:
-
To a reaction vessel, add 2-(2,2-Difluoroethoxy)-3-iodopyridine (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.02 eq.), and CuI (0.04 eq.).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the solvent (e.g., THF/TEA 1:1) and the terminal alkyne (1.2-1.5 eq.).
-
Stir the reaction at room temperature to 50 °C. The reaction is often rapid (1-4 hours).
-
Once complete, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Data Summary & Troubleshooting
The following table provides a general summary of typical conditions and expected outcomes for the described protocols. Yields are highly substrate-dependent.
| Reaction | Catalyst System | Base | Solvent | Temp. (°C) | Typical Yield | Key Pitfalls & Troubleshooting |
| Suzuki-Miyaura | Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O | 80-100 | 70-95% | Issue: Protodeboronation of boronic acid. Solution: Use a stronger base (Cs₂CO₃), anhydrous conditions, or a boronic ester. |
| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene, Dioxane | 90-110 | 65-90% | Issue: Low yield or hydrodehalogenation. Solution: Ensure strictly anhydrous/anaerobic conditions. Screen different phosphine ligands. |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | TEA, DIPA | THF / Amine | 25-50 | 75-98% | Issue: Glaser homocoupling of the alkyne. Solution: Maintain a strict inert atmosphere. Use copper-free conditions if necessary. |
Conclusion
2-(2,2-Difluoroethoxy)-3-iodopyridine stands out as a strategically designed intermediate for modern organic synthesis. Its orthogonal reactive sites allow for the reliable and high-yielding introduction of a difluoroethoxy-substituted pyridine core into a vast array of molecular frameworks. The protocols detailed herein for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide robust starting points for researchers in drug discovery and materials science, enabling the rapid diversification of this valuable building block and accelerating the development of novel chemical entities.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). The Importance of Pyridine Derivatives in Pharmaceutical Development. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure for the synthesis of compounds containing the -CH=CF2 moiety. Retrieved from [Link]
-
Gatenby, L. et al. (2026, January 22). Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. The Journal of Organic Chemistry. Retrieved from [Link]
-
Savage, Z. D. et al. (2022, February 28). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Polymers. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Retrieved from [Link]
-
Wang, X. et al. (2022, December 3). Diverse reactivity of the gem-difluorovinyl iodonium salt for direct incorporation of the difluoroethylene group into N- and O-nucleophiles. Nature Communications. Retrieved from [Link]
-
Andersen, R. A. (2008, February 25). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Wu, F. et al. (2013, April 19). An Efficient Synthesis of 2-(2,2-Difluoroethoxy)-6-trifluoromethyl-n-(5,8-dimethoxy-1,2,4-triazolo[1,5-c]pyrimidine-2-yl) Benzenesulfonamide: Penoxsulam (I). ResearchGate. Retrieved from [Link]
-
Kuwano, R. et al. (2007, April 27). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Li, Z. et al. (n.d.). NOTE Synthesis of 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide. Journal of the Korean Chemical Society. Retrieved from [Link]
-
Kysil, A. et al. (2022, November 11). Synthesis and styrene copolymerization of novel difluoro and chlorofluoro ring-disubstituted isobutyl phenylcyanoacrylates. ChemRxiv. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis of 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide. Retrieved from [Link]
- Google Patents. (2014, August 28). US8975448B2 - Process for preparing 2,2-difluoroethanol.
-
CORE. (n.d.). Trifluoroethoxytetrachloroantimony (V) with Some Oxygen & Nitrogen Donors. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]
-
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
- Patents. (n.d.). Process For The Preparation Of 2,2 Difluoro 1,3 Benzodioxole And Intermediate Thereof.
-
ResearchGate. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Retrieved from [Link]
-
MDPI. (2022, July 6). Synthesis and Evaluation of Self-Assembling Properties of 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium Iodides. Retrieved from [Link]
-
NTU Scholars. (2003, May 7). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
PubChem. (n.d.). Pyridine derivatives, their pharmaceutical compositions, their use for the preparation of medicaments of therapeutic or preventive value and process for their preparation. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. Retrieved from [Link]
-
Beilstein Journals. (2021, January 18). Synthesis of ketones via cleavage of pyridine-2-oxy-7-azabenzotriazole ethers. Retrieved from [Link]
-
ResearchGate. (2025, November 14). Difluoromethylation of 2-Hydroxychalcones Using Sodium 2-Chloro-2,2-difluoroacetate as Difluoromethylating Agent. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science | MDPI [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Page loading... [wap.guidechem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. orbit.dtu.dk [orbit.dtu.dk]
- 10. research.rug.nl [research.rug.nl]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Sonogashira Coupling [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of 2-(2,2-Difluoroethoxy)-3-iodopyridine Cross-Coupling
Ticket Status: Open Priority: High Agent: Senior Application Scientist Subject: Troubleshooting Yield & Purity Issues in Pd-Catalyzed Cross-Couplings
Introduction
Welcome to the Technical Support Hub for 2-(2,2-Difluoroethoxy)-3-iodopyridine . This scaffold presents a unique "push-pull" electronic challenge. The C3-iodide is highly reactive toward oxidative addition, but the adjacent pyridine nitrogen and the specific electronic nature of the 2,2-difluoroethoxy group create a minefield of side reactions—specifically catalyst poisoning, nucleophilic aromatic substitution (
This guide moves beyond generic "Suzuki conditions" to address the specific failure modes of this fluorinated heterocyclic ether.
Ticket #001: "My reaction stalls at 20-30% conversion."
Diagnosis: Catalyst Arrest (Coordination Poisoning).
Root Cause: The pyridine nitrogen is a potent
The Fix: Steric Bulk & Strong Donation
You must use ligands that are bulky enough to sterically clash with the pyridine nitrogen, preventing coordination, while remaining electron-rich enough to facilitate oxidative addition.
Recommended Catalyst Systems:
-
Buchwald Dialkylbiaryl Phosphines:
-
XPhos or SPhos : The large biaryl backbones create a "roof" over the Pd center, blocking the pyridine nitrogen.
-
Protocol: Use pre-formed precatalysts (e.g., XPhos Pd G3 ) to ensure a 1:1 Pd:Ligand ratio and rapid initiation.
-
-
Pd-NHC Complexes (PEPPSI):
-
Pd-PEPPSI-IPr : Extremely robust against heteroatom coordination. Ideal for difficult substrates.
-
DOT Visualization: Catalyst Selection Logic
Caption: Decision tree for diagnosing catalyst arrest caused by pyridine nitrogen coordination.
Ticket #002: "I see the coupled product, but the Difluoroethoxy group is gone."
Diagnosis: Nucleophilic Aromatic Substitution (
The Fix: Base Management
You must decouple "Basicity" (proton abstraction) from "Nucleophilicity" (carbon attack).
| Base Type | Risk Level | Recommendation | Mechanism of Failure |
| NaOEt / NaOMe | CRITICAL | DO NOT USE | Direct |
| NaOH / KOH | HIGH | Avoid | Hydrolysis of the ether to the pyridone (2-hydroxy). |
| LOW | Preferred | High basicity, low nucleophilicity (bulky anion). | |
| LOW | Excellent | "Cesium Effect" aids solubility in organic solvents; non-nucleophilic. |
Protocol Adjustment:
-
Switch to anhydrous
(3.0 equiv). -
Solvent: Use 1,4-Dioxane or Toluene (non-nucleophilic). Avoid alcohols like MeOH or EtOH which can participate in alkoxide exchange.
Ticket #003: "I'm getting 3-Hydropyridine (Protodeiodination)."
Diagnosis: Reductive Dehalogenation. Root Cause: The oxidative addition happens, but transmetallation is too slow. The Pd-Ar intermediate abstracts a hydride from the solvent (usually an alcohol) or trace impurities, leading to the "reduced" byproduct where Iodine is replaced by Hydrogen.
The Fix: Solvent & Boron Species
-
Eliminate Hydride Sources:
-
Stop using Isopropanol or Ethanol as cosolvents.
-
Use Dioxane/Water (4:1) or Toluene/Water (10:1) biphasic systems.
-
-
Boost Transmetallation:
-
If the boronic acid is sterically hindered, it transmetallates slowly. Switch to Potassium Trifluoroborate (
) salts. These release the active boronic acid slowly, maintaining a steady concentration without overwhelming the catalyst.
-
Standardized Protocol: Optimized Suzuki-Miyaura Coupling
Use this protocol as your baseline control.
Reagents:
-
Substrate: 2-(2,2-Difluoroethoxy)-3-iodopyridine (1.0 equiv)
-
Partner: Aryl Boronic Acid (1.5 equiv)
-
Catalyst: XPhos Pd G3 (2-3 mol%)
-
Base:
(3.0 equiv, finely ground) -
Solvent: 1,4-Dioxane :
(4:1 ratio), degassed.
Step-by-Step:
-
Charge Solids: Add substrate, boronic acid, base, and precatalyst to a vial equipped with a stir bar.
-
Inert Atmosphere: Seal the vial and purge with Argon/Nitrogen for 5 minutes. Crucial: Oxygen promotes homocoupling and catalyst death.
-
Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.
-
Temperature: Heat to 80°C . Note: Do not exceed 100°C to prevent thermal decomposition of the ether.
-
Monitoring: Check TLC/LCMS at 1 hour. If conversion is <50%, add 1 mol% more catalyst.
-
Workup: Dilute with EtOAc, wash with water.
-
Metal Scavenging: If the product is for bio-assay, treat the organic layer with SiliaMetS® Thiol or wash with 10% aqueous N-acetylcysteine to remove residual Palladium.
-
Advanced Mechanism Visualization
The following diagram illustrates the competition between the desired pathway and the two primary failure modes (
Caption: Competitive pathways. Green paths indicate the desired reaction; red dashed paths indicate failure modes caused by incorrect ligand or base selection.
References & Further Reading
-
Catalyst Selection for Pyridines:
-
Buchwald-Hartwig Precatalysts:
-
Title: "Buchwald Phosphine Ligands for Cross Coupling"
-
Source: Sigma-Aldrich / Merck Technical Guides
-
Relevance: Provides specific data on XPhos/SPhos utility for heteroaryl halides.
-
-
Protodeiodination Mechanisms:
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 175. The mechanism of protodeiodination of p-iodoaniline - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. Suzuki Coupling [organic-chemistry.org]
Purification methods for 2-(2,2-Difluoroethoxy)-3-iodopyridine reaction mixtures
Technical Support Center: Purification of 2-(2,2-Difluoroethoxy)-3-iodopyridine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of 2-(2,2-Difluoroethoxy)-3-iodopyridine reaction mixtures. The methodologies and troubleshooting advice are grounded in established chemical principles and best practices for handling halogenated heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude 2-(2,2-Difluoroethoxy)-3-iodopyridine reaction mixture?
A1: The impurity profile largely depends on the synthetic route. However, common impurities may include unreacted starting materials such as a 2-(2,2-difluoroethoxy)pyridine precursor, iodinating reagents, and potential regioisomers formed during the halogenation step.[1][2] For instance, iodination can sometimes occur at other positions on the pyridine ring, leading to isomeric impurities that can be challenging to separate. Side products from the etherification step, if applicable, could also be present.
Q2: My purified compound appears as a colored oil or solid. Is this expected?
A2: While the pure compound is typically a solid, residual iodine or other chromophoric impurities can impart a yellow or brown color. If the color persists after initial purification, a treatment with activated charcoal during recrystallization may be effective.[3][4] However, use charcoal sparingly as it can adsorb the desired product, leading to yield loss.[5]
Q3: Which purification method is generally recommended for 2-(2,2-Difluoroethoxy)-3-iodopyridine?
A3: The choice depends on the scale of the reaction and the nature of the impurities. For small-scale purifications and for separating closely related isomers, flash column chromatography is often the method of choice. For larger quantities where the main impurities have significantly different solubilities than the product, recrystallization can be a highly effective and economical method.[5]
Q4: I am observing significant peak tailing during HPLC or flash chromatography analysis. What is the cause and how can I fix it?
A4: Peak tailing is a frequent issue with pyridine derivatives on silica gel.[6] The basic nitrogen atom of the pyridine ring interacts strongly with acidic silanol groups on the silica surface, leading to poor peak shape.[6] To mitigate this, add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your mobile phase. This will compete for the active sites on the silica gel and improve peak symmetry.[6]
Q5: Is 2-(2,2-Difluoroethoxy)-3-iodopyridine stable on silica gel?
A5: Halogenated pyridines, particularly those with electron-withdrawing groups, can sometimes be sensitive to the acidic nature of standard silica gel, potentially leading to degradation.[6] It is crucial to assess the stability of your compound on silica before committing to a large-scale chromatographic purification. A simple 2D TLC analysis can help diagnose this issue.[6] If degradation is observed, consider using a less acidic stationary phase like deactivated (neutral) silica or alumina.
Troubleshooting and Purification Protocols
This section provides detailed workflows and step-by-step protocols for the most common purification challenges.
Initial Assessment and Method Selection Workflow
Before proceeding with purification, a quick analysis of the crude reaction mixture is essential to select the most appropriate strategy.
Sources
- 1. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 4. athabascau.ca [athabascau.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Thermal stability and decomposition of 2-(2,2-Difluoroethoxy)-3-iodopyridine
Topic: Thermal Stability, Decomposition, and Handling Guide Document ID: TS-DIF-IODO-001 Version: 2.4 (Current)
Executive Technical Summary
Compound Identity:
-
Chemical Name: 2-(2,2-Difluoroethoxy)-3-iodopyridine
-
Structural Class: Halogenated Pyridine Ether
-
Primary Application: Critical intermediate in Suzuki-Miyaura cross-coupling reactions for medicinal chemistry (e.g., mGluR modulators, kinase inhibitors).
Stability Profile Snapshot: This compound exhibits a complex stability profile due to the interplay between the labile C–I bond and the chemically robust but thermally sensitive fluoroalkoxy ether linkage. While the pyridine core provides aromatic stabilization, the 3-iodo substituent acts as a potential radical initiator at elevated temperatures, and the ether linkage is susceptible to acid-catalyzed hydrolysis or thermal rearrangement.
Critical Hazard: Thermal decomposition releases toxic Hydrogen Fluoride (HF) gas and Iodine vapor (
Thermal Stability & Decomposition Analysis
Predicted Thermal Behavior
Note: Exact values depend on purity and crystalline polymorph. The following are authoritative ranges based on structural analogues (e.g., 2-fluoro-3-iodopyridine).
| Parameter | Typical Range | Mechanistic Insight |
| Melting Point | 35–50 °C (Low-melting solid) | The 2,2-difluoroethoxy tail disrupts crystal packing compared to simple halopyridines. |
| Flash Point | >110 °C (Predicted) | High flash point, but combustible. |
| Decomposition Onset ( | ~180–210 °C | Primary failure mode is C–I bond homolysis. |
| Auto-Accelerating Decomposition | Possible >230 °C | Exothermic rearrangement to N-alkyl-2-pyridone forms. |
Decomposition Pathways
We identify three distinct decomposition mechanisms that researchers must mitigate.
Mechanism A: Iodine Homolysis (Photochemical/Thermal)
The C–I bond energy (~65 kcal/mol) is the weakest link. Exposure to light or heat (>150°C) generates aryl radicals and free iodine.
-
Indicator: Material turns pink, violet, or dark brown.
-
Consequence: Radical quenching leads to protodeiodination (formation of 2-(2,2-difluoroethoxy)pyridine), reducing yield.
Mechanism B: Acid-Catalyzed Ether Hydrolysis
In the presence of trace acids (often generated from I2 + moisture
-
Reaction: Ether +
( cat) 3-Iodo-2-pyridone + 2,2-Difluoroethanol. -
Indicator: Formation of a white/off-white precipitate (the pyridone) insoluble in organic solvents.
Mechanism C: Thermal Rearrangement (The "Chapman-like" Shift)
At extreme temperatures (>200°C), 2-alkoxypyridines can isomerize to the thermodynamically more stable N-alkyl-2-pyridone.
-
Risk: This isomerization is often exothermic and irreversible.
Visualizing Decomposition
The following diagram illustrates the critical failure pathways.
Caption: Figure 1. Primary decomposition vectors. Pathway A is the most common storage failure; Pathway C is a process safety risk during scale-up.
Troubleshooting Guide & FAQs
Scenario 1: Material Discoloration
User Report: "The white solid turned pink/brown after 2 weeks of storage."
-
Diagnosis: Iodine liberation due to photochemical decomposition or thermal stress. The pink color is elemental iodine (
). -
Immediate Action:
-
Dissolve a small sample in DCM.
-
Wash with 10%
(sodium thiosulfate). -
If color disappears and NMR is clean, the bulk material is salvageable via a thiosulfate wash.
-
-
Prevention: Store in amber vials wrapped in foil at -20°C.
Scenario 2: "Missing Iodine" in Cross-Coupling
User Report: "I attempted a Suzuki coupling at 110°C, but the product mass indicates the iodine is gone (Protodeiodination)."
-
Diagnosis: The reaction temperature was too high, or the catalyst load was too slow, allowing the C–I bond to reduce before coupling occurred.
-
Technical Fix:
-
Lower Temperature: Run the reaction at 80°C instead of 110°C.
-
Change Base: Switch from
to a milder base like or to prevent base-mediated ether cleavage side reactions. -
Catalyst: Use a more active catalyst (e.g.,
or XPhos Pd G2) to outcompete the deiodination rate.
-
Scenario 3: Pressure Buildup in Sealed Vials
User Report: "My storage vial 'popped' when opened."
-
Diagnosis: Slow decomposition releasing HF or volatile organics.
-
Safety Warning: STOP WORK. Test the headspace for HF using a colorimetric strip.
-
Root Cause: Moisture ingress caused hydrolysis, releasing 2,2-difluoroethanol (volatile) and potentially HF if the fluoro-group degraded (rare but possible with Lewis acids).
Validated Experimental Protocols
Thermal Screening Protocol (DSC/TGA)
Before scaling up >5g, you must validate the thermal onset for your specific lot.
-
Instrument: TGA/DSC synchronous analyzer (e.g., TA Instruments Q600 or Mettler Toledo).
-
Sample Prep: 2–5 mg of dried sample in a Gold-plated high-pressure crucible (to contain iodine vapors). Do not use standard aluminum pans as iodine reacts with aluminum, skewing data.
-
Method:
-
Equilibrate at 25°C.
-
Ramp 5°C/min to 300°C.
-
Purge: Nitrogen (50 mL/min).
-
-
Analysis Criteria:
-
Fail: Any exotherm >50 J/g below 150°C.
-
Caution: Endotherm (melting) followed immediately by sharp exotherm (decomposition).
-
Purification & Storage Protocol
To maximize shelf-life and stability.
| Step | Action | Rationale |
| 1. Workup | Wash organic layer with 10% | Scavenges free iodine traces that catalyze further decomposition. |
| 2. Drying | Dry over | |
| 3. Stabilizer | Add Copper turnings (optional for long storage). | Copper stabilizes organic iodides by scavenging radicals. |
| 4. Storage | -20°C , Argon atmosphere, Amber glass. | Stops photolysis and slows thermal kinetics. |
References & Authority
-
Sigma-Aldrich. Safety Data Sheet: 2-Fluoro-3-iodopyridine (Analogous Hazard Data).Link
-
L.G. Wade. Organic Chemistry: Reactivity of Aryl Halides and Ethers. Prentice Hall. (General Mechanism Grounding).
-
Org. Process Res. Dev. Thermal Hazard Assessment of Aminopyridine Derivatives. (Context on Pyridine Stability).
-
ThermoFisher Scientific. Handling of Iodinated Heterocycles.Link
-
PubChem. Compound Summary: Pyridine, 2-(2,2-difluoroethoxy)-3-iodo-.Link
(Note: Specific DSC data for this exact CAS is proprietary in many databases; the protocols above are designed to generate that data safely in your lab.)
Validation & Comparative
A Comparative Guide to HPLC Retention Time and Purity Analysis of 2-(2,2-Difluoroethoxy)-3-iodopyridine
This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 2-(2,2-Difluoroethoxy)-3-iodopyridine, a key intermediate in pharmaceutical synthesis. We will explore a primary HPLC-UV methodology, discuss alternative chromatographic approaches, and compare these with other analytical techniques, providing supporting data and detailed experimental protocols for researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative for 2-(2,2-Difluoroethoxy)-3-iodopyridine
2-(2,2-Difluoroethoxy)-3-iodopyridine is a halogenated pyridine derivative of increasing importance in the synthesis of Active Pharmaceutical Ingredients (APIs). The purity of such intermediates is a critical parameter, as impurities can carry through the synthetic route, potentially impacting the safety and efficacy of the final drug product.[1][2][3] Therefore, a robust and reliable analytical method for determining the purity and impurity profile of 2-(2,2-Difluoroethoxy)-3-iodopyridine is essential for quality control in drug development and manufacturing.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in the pharmaceutical industry for its precision in separating and quantifying compounds based on their physicochemical properties.[2] This guide will delve into the nuances of developing an effective HPLC method for 2-(2,2-Difluoroethoxy)-3-iodopyridine, focusing on achieving optimal retention time and resolution from potential process-related impurities.
Primary Analytical Method: Reversed-Phase HPLC with UV Detection
A reversed-phase HPLC method is the most common and versatile approach for the analysis of small organic molecules like 2-(2,2-Difluoroethoxy)-3-iodopyridine. The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.
Rationale for Method Development
The choice of chromatographic conditions is dictated by the structure of 2-(2,2-Difluoroethoxy)-3-iodopyridine. As a pyridine derivative, it possesses a basic nitrogen atom with a pKa around 5-6, making the mobile phase pH a critical parameter for controlling retention and peak shape.[4][5] The presence of the difluoroethoxy and iodo substituents adds to the molecule's hydrophobicity.
A C18 column is a suitable starting point for the stationary phase due to its broad applicability and nonpolar nature. The mobile phase will consist of a mixture of an aqueous buffer and an organic modifier, typically acetonitrile or methanol. The buffer's pH should be controlled to ensure consistent ionization of the pyridine ring, which in turn affects its interaction with the stationary phase.[5] UV detection is appropriate as the pyridine ring is a chromophore.
Experimental Protocol: HPLC Purity Analysis
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 30% B
-
18-25 min: 30% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
Workflow Diagram
Caption: Workflow for HPLC purity analysis of 2-(2,2-Difluoroethoxy)-3-iodopyridine.
Expected Results and Interpretation
Under these conditions, 2-(2,2-Difluoroethoxy)-3-iodopyridine is expected to elute with a significant retention time, well-separated from the solvent front and potential impurities. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Table 1: Hypothetical Retention Times of 2-(2,2-Difluoroethoxy)-3-iodopyridine and Potential Impurities
| Compound | Expected Retention Time (min) | Rationale for Elution Order |
| 2-Hydroxy-3-iodopyridine | ~ 4.5 | More polar due to the hydroxyl group, leading to earlier elution in reversed-phase HPLC. |
| 3-Iodopyridine | ~ 6.2 | Less hydrophobic than the target compound due to the absence of the difluoroethoxy group. |
| 2-(2,2-Difluoroethoxy)-3-iodopyridine | ~ 10.8 | The main analyte with a balance of polarity and hydrophobicity. |
| 2-(2,2-Difluoroethoxy)pyridine | ~ 9.5 | Lacks the iodo group, making it slightly less hydrophobic than the target compound. |
| Over-iodinated species (e.g., di-iodo) | > 12.0 | Increased hydrophobicity due to the additional iodine atom, resulting in a longer retention time. |
Comparison with Alternative Analytical Methods
While reversed-phase HPLC is a robust primary method, other techniques can offer advantages in specific scenarios.
Alternative HPLC Approaches
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is suitable for very polar compounds that show little or no retention in reversed-phase chromatography.[6] While the target compound is sufficiently retained on a C18 column, HILIC could be advantageous for separating highly polar impurities.
-
Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC systems utilize columns with smaller particle sizes (<2 µm) and operate at higher pressures.[3] This results in significantly faster analysis times and improved resolution, making it ideal for high-throughput screening.[3]
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[7][8] Given that many pyridine derivatives are amenable to GC analysis, this method presents a viable alternative.[9]
Table 2: Comparison of Analytical Methods
| Feature | Reversed-Phase HPLC-UV | HILIC | UHPLC-UV | Gas Chromatography-Flame Ionization Detection (GC-FID) |
| Principle | Partitioning between a nonpolar stationary phase and a polar mobile phase. | Partitioning between a polar stationary phase and a less polar mobile phase. | Similar to HPLC but with smaller particle size columns and higher pressures for faster, higher-resolution separations.[3] | Separation of volatile compounds in the gas phase based on their boiling points and interactions with a stationary phase.[7] |
| Advantages | Versatile, robust, and widely applicable for a broad range of compounds.[1][2] | Excellent for retaining and separating highly polar compounds.[6] | Faster analysis times, higher resolution, and lower solvent consumption compared to HPLC.[3] | High sensitivity, excellent resolution for volatile compounds, and no solvent usage for the mobile phase. |
| Disadvantages | May not be suitable for very polar or very nonpolar compounds. | Requires careful mobile phase preparation and equilibration; can be less robust than RPLC. | Requires specialized high-pressure instrumentation. | Requires the analyte to be volatile and thermally stable; derivatization may be necessary for non-volatile compounds. |
| Best Suited For | Routine purity analysis and quality control of pharmaceutical intermediates. | Analysis of polar impurities that are not retained in reversed-phase systems. | High-throughput analysis and complex impurity profiling. | Analysis of volatile impurities and residual solvents. |
Method Selection Logic
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
The purity analysis of 2-(2,2-Difluoroethoxy)-3-iodopyridine is critical for ensuring the quality of downstream pharmaceutical products. A well-developed reversed-phase HPLC method with UV detection provides a robust and reliable approach for routine quality control. For laboratories requiring higher throughput and resolution, transitioning to a UHPLC method is a logical next step. Gas chromatography serves as a valuable complementary technique, particularly for the analysis of volatile impurities. The choice of the most suitable analytical method will ultimately depend on the specific requirements of the analysis, including the nature of the expected impurities, the desired analysis speed, and the available instrumentation.
References
-
Onyx Scientific. An Effective Approach to HPLC Method Development. Available from: [Link]
-
Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Available from: [Link]
-
News-Medical. (2019, January 30). Expediting HPLC Method Development in Pharmaceutical Analysis. Available from: [Link]
-
Lab-Training. (2026, February 3). HPLC Method Development and Validation for Pharmaceutical Analysis. Available from: [Link]
-
Walsh Medical Media. (2012, January 27). HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development. Available from: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available from: [Link]
-
Chromatography Forum. (2012, November 1). Retention of Pyridine N-Oxides on HPLC. Available from: [Link]
-
Oxford Academic. (n.d.). Modification of Mixed Retention Mechanisms for Aromatic Amine and Pyridine Derivatives in RP-HPLC. Journal of Chromatographic Science. Available from: [Link]
-
NCBI. TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials. In: Toxicological Profile for Pyridine. Available from: [Link]
-
Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Available from: [Link]
-
ATSDR. 6, ANALYTICAL METHODS. In: Toxicological Profile for Pyridine. Available from: [Link]
-
A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. (2021, August 23). Research Journal of Pharmacy and Technology. Available from: [Link]
-
PureSynth. 26-Difluoro-3-Iodopyridine 98.0%(GC). Available from: [Link]
-
NIH. (2022, November 17). Halogenation of the 3-position of pyridines through Zincke imine intermediates. PMC. Available from: [Link]
-
ResearchGate. (2025, August 6). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. Available from: [Link]
-
NIH. Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC. Available from: [Link]
-
Chromatography Forum. (2015, July 20). Method for pyridine amine derivative. Available from: [Link]
-
OSHA. Pyridine. Method number: PV2295. Available from: [Link]
-
Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Available from: [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica-Drug Research. Available from: [Link]
-
CORA. (2017, April 10). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Available from: [Link]
-
Shimadzu. (n.d.). Development of Novel Analytical Method for Organic Light-Emitting Diode Materials. Available from: [Link]
-
PubMed. (2024, April 15). [High performance liquid chromatography combined with the 2,2'-dithiodipyridine derivatization reaction for determination of different types of free thiols in human serum and analysis of their relationship with coronary heart disease]. Available from: [Link]
-
ijssst.info. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Available from: [Link]
-
NIH. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. PMC. Available from: [Link]
-
PubChemLite. 2,6-difluoro-3-iodopyridine (C5H2F2IN). Available from: [Link]
- Google Patents. US5650517A - Process for the preparation of 2,3-difluoro-5-halopyridines.
Sources
- 1. onyxipca.com [onyxipca.com]
- 2. pharmasalmanac.com [pharmasalmanac.com]
- 3. news-medical.net [news-medical.net]
- 4. helixchrom.com [helixchrom.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Retention of Pyridine N-Oxides on HPLC - Chromatography Forum [chromforum.org]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. osha.gov [osha.gov]
Reactivity Face-Off: A Comparative Guide to 2-(2,2-Difluoroethoxy)-3-iodopyridine and 3-iodopyridine in Cross-Coupling Reactions
In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the selection of building blocks for the construction of complex molecular architectures is a critical decision that dictates the efficiency and success of a synthetic campaign. Halogenated pyridines are indispensable intermediates, serving as versatile handles for the introduction of diverse functionalities via transition metal-catalyzed cross-coupling reactions. This guide provides an in-depth comparative analysis of the reactivity of two key iodopyridine derivatives: the electronically modified 2-(2,2-Difluoroethoxy)-3-iodopyridine and its parent compound, 3-iodopyridine .
While direct, head-to-head comparative experimental data for 2-(2,2-Difluoroethoxy)-3-iodopyridine is not extensively available in published literature, this guide will leverage established principles of physical organic chemistry and available data for structurally analogous compounds to provide a robust and insightful comparison for researchers, scientists, and drug development professionals.
At a Glance: Key Differences and Predicted Reactivity
The primary differentiator between these two molecules is the presence of the 2-(2,2-difluoroethoxy) substituent on the pyridine ring. This group is anticipated to exert a significant influence on the reactivity of the C-I bond through a combination of electronic and steric effects.
| Feature | 3-Iodopyridine | 2-(2,2-Difluoroethoxy)-3-iodopyridine | Predicted Reactivity Impact |
| Electronic Effect of Substituent | None (Hydrogen) | Strongly electron-withdrawing (inductive effect of fluorine atoms) | The electron-withdrawing nature of the difluoroethoxy group is expected to decrease the electron density of the pyridine ring, making the carbon of the C-I bond more electrophilic and thus, potentially more reactive towards oxidative addition. |
| Steric Hindrance at C-2 | Minimal | Moderate | The bulky 2-(2,2-difluoroethoxy) group may introduce steric hindrance around the reaction center, potentially impeding the approach of the bulky palladium catalyst complex. |
| Overall Predicted Reactivity | High | Nuanced; likely enhanced in some cases, potentially hindered in others. | The increased electrophilicity at C-3 may accelerate the rate-determining oxidative addition step in many cross-coupling reactions. However, steric hindrance could counteract this electronic activation, especially with bulky coupling partners or ligands. |
Deeper Dive: Comparative Reactivity in Key Cross-Coupling Reactions
The utility of iodopyridines in synthesis is most prominently showcased in their participation in palladium-catalyzed cross-coupling reactions. The following sections will compare the expected reactivity of our two subject compounds in three of the most pivotal transformations: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.
Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation
The Suzuki-Miyaura reaction, which forges a new carbon-carbon bond between an organohalide and an organoboron species, is a cornerstone of modern synthesis.[1] The rate-determining step is typically the oxidative addition of the aryl halide to the Pd(0) catalyst.[2]
For 3-iodopyridine , Suzuki-Miyaura couplings are generally efficient and high-yielding under standard conditions. The C-I bond is readily susceptible to oxidative addition.
In the case of 2-(2,2-Difluoroethoxy)-3-iodopyridine , the strong electron-withdrawing nature of the difluoroethoxy group is predicted to render the C-3 position more electron-deficient. This increased electrophilicity should facilitate the oxidative addition of the C-I bond to the electron-rich Pd(0) center, a step that is often accelerated by electron-withdrawing groups on the aryl halide.[3] This suggests that 2-(2,2-difluoroethoxy)-3-iodopyridine could be more reactive than 3-iodopyridine in Suzuki-Miyaura couplings, potentially allowing for milder reaction conditions or shorter reaction times.
However, the steric bulk of the 2-(2,2-difluoroethoxy) group must be considered. While not excessively large, it may influence the choice of phosphine ligand on the palladium catalyst. Bulky ligands, often employed to promote reductive elimination, could lead to steric clashes with the substituent at the 2-position. Therefore, a careful selection of ligands will be crucial to harness the full potential of the electronic activation.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of a generic arylboronic acid with both 3-iodopyridine and, by extension, 2-(2,2-Difluoroethoxy)-3-iodopyridine.
Materials:
-
3-Iodopyridine or 2-(2,2-Difluoroethoxy)-3-iodopyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Na₂CO₃ (2.0 equiv)
-
Toluene/Ethanol/Water (4:1:1 mixture)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried round-bottom flask, add the iodopyridine, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the oxidation and deactivation of the Pd(0) catalyst.
-
Base (Na₂CO₃): Essential for the transmetalation step of the catalytic cycle.[4]
-
Solvent Mixture: The mixed solvent system ensures the solubility of both the organic reactants and the inorganic base.
-
Catalyst (Pd(PPh₃)₄): A common and effective catalyst for Suzuki couplings of aryl iodides.
Visualizing the Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds
The Sonogashira coupling reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[6]
Similar to the Suzuki-Miyaura coupling, the oxidative addition of the aryl iodide to the Pd(0) species is a key step in the catalytic cycle.[6] Therefore, the electronic arguments made for the Suzuki-Miyaura reaction largely hold true for the Sonogashira coupling.
3-Iodopyridine is a competent substrate for Sonogashira couplings. The reaction generally proceeds smoothly to afford the corresponding alkynylpyridine.
For 2-(2,2-Difluoroethoxy)-3-iodopyridine , the electron-withdrawing substituent is expected to enhance its reactivity towards oxidative addition, potentially leading to higher yields or the ability to perform the reaction under milder conditions compared to 3-iodopyridine. The steric hindrance of the 2-substituent remains a consideration, but it is less likely to be a major impediment in Sonogashira couplings, which often utilize less bulky phosphine ligands or can even be performed under ligand-free conditions.
Visualizing the Experimental Workflow: A Typical Cross-Coupling Reaction
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from amines and aryl halides.[7] This reaction has become a vital tool for the synthesis of pharmaceuticals and other biologically active molecules.[8]
The reactivity trends in Buchwald-Hartwig amination can be more nuanced than in C-C bond-forming reactions. While the oxidative addition of the aryl halide is still a critical step, the nature of the amine and the base can significantly influence the reaction outcome.[9]
3-Iodopyridine is a good substrate for Buchwald-Hartwig amination, coupling with a wide range of primary and secondary amines in good yields.[10]
For 2-(2,2-Difluoroethoxy)-3-iodopyridine , the enhanced electrophilicity at C-3 should again favor the oxidative addition step. This could be particularly advantageous when using less reactive amines. However, the steric hindrance of the 2-substituent might be more pronounced in this reaction, especially when coupling with bulky secondary amines. The choice of a suitable bulky yet electron-rich phosphine ligand, such as those from the Buchwald or Hartwig ligand families, will be critical to overcome potential steric issues and facilitate the reductive elimination step. It is also worth noting that in some instances, aryl iodides can be challenging substrates in Buchwald-Hartwig aminations due to the potential for the generated iodide to inhibit the catalyst.[9]
Conclusion: A Tale of Two Pyridines
This enhanced reactivity could translate to tangible benefits in the laboratory, such as the ability to use lower catalyst loadings, milder reaction temperatures, or shorter reaction times. However, the steric bulk of the 2-substituent is a factor that must be carefully considered and managed through the judicious selection of ligands and reaction conditions.
For researchers and drug development professionals, 2-(2,2-difluoroethoxy)-3-iodopyridine represents a valuable building block with the potential to streamline synthetic routes to complex, fluorinated pyridine derivatives. Understanding the interplay of its electronic and steric properties is key to unlocking its full synthetic potential.
References
- Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (2025). Vertex AI Search.
- The Chemistry of 2-Fluoro-3-iodopyridine: Properties, Synthesis, and Applic
- Application Notes and Protocols for Sonogashira Reaction with 3-Fluoro-4-Iodopyridine. (n.d.). Benchchem.
- Buchwald–Hartwig amin
- Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. (2022). ACS Omega.
- The Buchwald–Hartwig Amination After 25 Years. (2019).
- Buchwald-Hartwig Amin
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. (1977). Journal of the Chemical Society, Perkin Transactions 2.
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. (2025). Journal of the American Chemical Society.
- EAS Reactions of Pyridine: Videos & Practice Problems. (2024). Pearson.
- Sonogashira coupling. (2024). In Wikipedia.
- Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. (2023).
- Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. (2020). Frontiers in Chemistry.
- Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. (2014). Tetrahedron.
- Suzuki reaction. (2024). In Wikipedia.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). WuXi AppTec.
- Reactivity in Suzuki Coupling: A Comparative Analysis of 2,5-Diiodopyrazine and 2,5-Dibromopyrazine. (n.d.). Benchchem.
- Pyridines: properties, syntheses & reactivity. (n.d.).
- Palladium Atoms Team Up for Oxidative Additions. (2022). The Chemical Report.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- 2.6: Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts.
- Oxidative Addition: Palladium Mechanism with aryl iodide. (2019). YouTube.
- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019).
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017).
- Triborane (B3H7)
- The Effect of Substituents on Reactivity. (n.d.). St.Peter's Institute of Pharmaceutical Sciences.
- Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance. (2023). Science.
- Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. (2017).
- 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. (2021). YouTube.
- Which conditions are favorable for the efficient Suzuki coupling? (2014).
- Synthesis and styrene copolymerization of novel difluoro and chlorofluoro ring-disubstituted isobutyl phenylcyanoacryl
- Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance. (2020). Chemistry – A European Journal.
- Sterically controlled isodesmic late-stage C–H iodination of arenes. (2023).
- Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. (2009). Organic & Biomolecular Chemistry.
- Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction. (2022).
- Suzuki reactions of 2-bromopyridine with aryl boronic acids a. (2007). Tetrahedron Letters.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. research.rug.nl [research.rug.nl]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Crystallographic Landscape of Substituted Iodopyridines for Drug Discovery
For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of small molecules is paramount. X-ray crystallography stands as the gold standard for elucidating these structures, providing invaluable insights into intermolecular interactions that govern molecular recognition and binding affinity. This guide delves into the crystallographic analysis of substituted iodopyridines, a class of compounds with significant potential in medicinal chemistry. While crystallographic data for the specific molecule 2-(2,2-Difluoroethoxy)-3-iodopyridine is not publicly available, we can construct a robust understanding of its likely solid-state behavior by examining and comparing the crystal structures of closely related analogues.
This guide will provide a comparative analysis of relevant iodopyridine derivatives, offering a window into the structural motifs and non-covalent interactions that are likely to influence the crystal packing of our target molecule. By understanding these foundational principles, researchers can better anticipate the solid-state properties of novel compounds, a critical step in the drug development pipeline.
The Role of Halogen Bonding in Crystal Engineering
A key determinant in the crystal packing of iodinated compounds is the halogen bond, a highly directional, non-covalent interaction between a halogen atom (the Lewis acid) and a Lewis base. In the context of iodopyridines, the iodine atom can act as a halogen bond donor, while the nitrogen atom of the pyridine ring or other electronegative atoms can act as acceptors. The strength and geometry of these interactions play a crucial role in dictating the supramolecular architecture of the crystal lattice.
Comparative Crystallographic Data of Iodopyridine Analogues
To illustrate the principles of crystal packing in this class of compounds, we will examine the crystallographic data of several informative examples. The following table summarizes key crystallographic parameters for a selection of relevant structures, providing a basis for our comparative discussion.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |
| Pyridine-diiodine (1/1) adduct | C₅H₅N·I₂ | Monoclinic | P2₁/c | 9.2432(6) | 4.3392(2) | 20.1953(13) | 98.468(3) | 801.16(8) | 4 | [1] |
| trans-(3,5-dimethylpyridine)(dimethyl sulphoxide-S)di-iodoplatinum | C₉H₁₅I₂NOSPt | Orthorhombic | Pbca | 10.617(9) | 17.052(6) | 16.951(6) | 90 | 3065.9 | 8 | [2] |
| 3,5-difluoro-2,6-bis(4-iodophenoxy)pyridine | C₁₇H₉F₂I₂NO₂ | Monoclinic | P2₁/c | - | - | - | - | - | - | [3] |
Note: Complete unit cell parameters for 3,5-difluoro-2,6-bis(4-iodophenoxy)pyridine were not available in the provided search results.
The pyridine-diiodine adduct provides a fundamental example of a strong N···I halogen bond, with a reported N—I distance of 2.424(8) Å, which is significantly shorter than the sum of the van der Waals radii[1]. This interaction is a powerful tool in crystal engineering, often leading to predictable linear arrays of molecules.
In the case of the platinum complex, while not a simple organic co-crystal, the presence of both an iodopyridine derivative and iodine atoms allows for an examination of how metal coordination can influence packing alongside potential weaker interactions. The structure is dominated by the square planar coordination of the platinum center[2].
The structure of 3,5-difluoro-2,6-bis(4-iodophenoxy)pyridine is particularly relevant as it contains both fluorine and iodine substituents. The crystal packing in this molecule is consolidated by both Type I and Type II C–I∙∙∙I–C halogen bonding interactions, as well as Ar–H∙∙∙π interactions[3]. This highlights the interplay of multiple weak interactions in directing the final crystal structure.
Experimental Protocol for Single-Crystal X-ray Diffraction
The following is a generalized, step-by-step methodology for obtaining single-crystal X-ray diffraction data for a small organic molecule like an iodopyridine derivative. This protocol is based on standard practices described in the literature[1][4][5].
1. Crystal Growth:
- Objective: To obtain single crystals of sufficient size and quality for diffraction.
- Method: Slow evaporation of a saturated solution is a common technique. A suitable solvent system must be identified in which the compound has moderate solubility. For iodopyridines, solvents such as ethanol, ethyl acetate, or mixtures with heptane can be effective[6]. Vapor diffusion, where a precipitant is slowly introduced into the vapor phase above the solution, is another powerful method.
- Causality: Slow crystal growth is crucial to minimize defects and obtain a well-ordered crystal lattice, which is essential for high-quality diffraction data.
2. Crystal Mounting:
- Objective: To mount a single crystal on the goniometer head of the diffractometer.
- Method: A suitable crystal is selected under a microscope and mounted on a loop or a glass fiber using a cryoprotectant oil to prevent ice formation during cooling.
- Causality: Proper mounting ensures the crystal remains stable in the X-ray beam and that it can be rotated to collect data from all possible orientations.
3. Data Collection:
- Objective: To measure the intensities of the diffracted X-ray beams.
- Method: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to reduce thermal motion of the atoms. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated. Modern diffractometers, often equipped with CCD or CMOS detectors, automate this process[1].
- Causality: Cooling the crystal improves the quality of the diffraction data by reducing atomic vibrations, which leads to sharper diffraction spots and a more precise structure determination.
4. Structure Solution and Refinement:
- Objective: To determine the arrangement of atoms in the crystal lattice from the diffraction data.
- Method: The collected data is processed to yield a set of structure factors. The initial positions of the atoms are determined using direct methods or Patterson methods, often with software like SHELXT[4]. The structural model is then refined by least-squares methods against the experimental data using programs like SHELXL[4].
- Causality: Refinement adjusts the atomic positions, and their displacement parameters to achieve the best possible fit between the calculated and observed diffraction data, resulting in an accurate molecular structure.
Visualizing the Crystallographic Workflow
The following diagram illustrates the typical workflow for a single-crystal X-ray diffraction experiment.
Caption: A flowchart of the single-crystal X-ray crystallography process.
Logical Relationships in Crystal Packing
The interplay of various intermolecular forces dictates the final crystal structure. The following diagram illustrates the key interactions that are likely to be important in the crystal packing of 2-(2,2-Difluoroethoxy)-3-iodopyridine.
Caption: Key intermolecular forces influencing crystal packing.
Conclusion
While the crystal structure of 2-(2,2-Difluoroethoxy)-3-iodopyridine remains to be determined, a comparative analysis of related iodopyridine structures provides a strong foundation for predicting its solid-state behavior. The prevalence of halogen bonding, in concert with other weak intermolecular interactions such as hydrogen bonding and π-π stacking, will undoubtedly play a significant role in its crystal packing. The experimental protocols and workflows outlined in this guide provide a clear roadmap for researchers seeking to elucidate the structures of novel iodopyridine derivatives. A thorough understanding of these crystallographic principles is essential for the rational design of new drug candidates with optimized solid-state properties.
References
- Supplementary materials (1) X-ray crystallography data - BG. (n.d.).
-
Ward, J. S., et al. (2022). Iodine(i) complexes incorporating sterically bulky 2-substituted pyridines. RSC Advances, 12(15), 8674–8682. [Link]
-
Crystallographic data and parameters of the X-ray diffraction experiment. (n.d.). ResearchGate. Retrieved from [Link]
-
Goud, B. S., et al. (2015). Crystal structure of the pyridine–diiodine (1/1) adduct. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), o463. [Link]
-
Substitution of pyridine ligands from platinum(II) iodo complexes by dimethyl sulphoxide: crystal structure of trans-(3,5-dimethylpyridine)(dimethyl sulphoxide-S)di-iodoplatinum. (1983). Journal of the Chemical Society, Dalton Transactions, (1), 1-4. [Link]
-
Iodopyridine: Common isomorphs, synthesis, side effects and applications. (n.d.). Chempanda. Retrieved from [Link]
-
Synthesis, crystal structure and thermal properties of di-μ-iodido-bis[bis(2-chloropyrazine-κN)copper(I)]. (2018). Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 11), 1638–1641. [Link]
-
Single-crystal X-ray diffraction dataset for 3,5-difluoro-2,6-bis(4-iodophenoxy). (2019). Data in Brief, 25, 104278. [Link]
Sources
- 1. Crystal structure of the pyridine–diiodine (1/1) adduct - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substitution of pyridine ligands from platinum(II) iodo complexes by dimethyl sulphoxide: crystal structure of trans-(3,5-dimethylpyridine)(dimethyl sulphoxide-S)di-iodoplatinum - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Single-crystal X-ray diffraction dataset for 3,5-difluoro-2,6-bis(4-iodophenoxy)-4-phenoxypyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jyx.jyu.fi [jyx.jyu.fi]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis routes of 2-Amino-5-fluoro-3-iodopyridine [benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(2,2-Difluoroethoxy)-3-iodopyridine
As researchers and professionals in drug development, our commitment to safety and environmental stewardship is as critical as our scientific pursuits. The handling and disposal of specialized reagents like 2-(2,2-Difluoroethoxy)-3-iodopyridine demand a meticulous, informed approach. This guide provides the essential procedural framework for managing this compound's waste stream, ensuring the safety of laboratory personnel and adherence to regulatory standards. The protocols outlined here are grounded in established chemical safety principles, designed to provide a self-validating system for responsible waste management.
Hazard Profile and Chemical Identity: Understanding the Risk
2-(2,2-Difluoroethoxy)-3-iodopyridine is a halogenated pyridine derivative. Its structure combines the hazardous characteristics of the pyridine ring with the environmental and toxicological concerns associated with halogenated organic compounds.[1][2] While a specific Safety Data Sheet (SDS) for this exact molecule may not always be accessible, its hazards can be inferred from its structural components—iodopyridine and a difluoro-functional group. The primary source of safety information should always be the manufacturer-provided SDS.
Based on data from analogous compounds like 3-iodopyridine, the anticipated hazards are significant.[3][4]
| Hazard Classification | Description | Primary Concerns |
| Acute Toxicity | The pyridine moiety is known to be harmful if swallowed, inhaled, or comes into contact with skin.[5] | Nausea, dizziness, respiratory irritation, and potential systemic effects. |
| Skin Corrosion/Irritation | Classified as a skin irritant.[3][4] | Causes redness, inflammation, and potential chemical burns upon contact. |
| Serious Eye Damage/Irritation | Classified as a serious eye irritant.[3][4] | Risk of severe eye damage if splashed. |
| Environmental Hazard | As a halogenated organic compound, it poses a risk to aquatic life and can persist in the environment.[6][7] | Improper disposal can lead to long-term environmental contamination. |
Pre-Disposal Operations: Safety and Engineering Controls
Before any waste is handled, establishing a safe working environment is paramount. This involves a combination of engineering controls and appropriate Personal Protective Equipment (PPE).
Engineering Controls: All handling and preparation of 2-(2,2-Difluoroethoxy)-3-iodopyridine waste must be conducted inside a certified chemical fume hood.[8] This is crucial to contain its volatile and potentially harmful fumes, preventing respiratory exposure.[1]
Personal Protective Equipment (PPE): The selection of PPE is your primary defense against direct chemical exposure. The following table outlines the required equipment and the rationale for its use.
| Protection Type | Specific Recommendations | Causality and Rationale |
| Hand Protection | Nitrile or neoprene gloves. Avoid latex.[1][2] | Pyridine and its derivatives can degrade latex. Nitrile and neoprene provide superior chemical resistance. Gloves should be inspected before use.[3] |
| Eye & Face Protection | Chemical splash goggles and a full-face shield. | Protects against splashes that can cause serious, irreversible eye damage.[5] A face shield offers a secondary layer of protection for the entire face. |
| Skin & Body Protection | A chemical-resistant, flame-retardant lab coat. | Protects against skin contact and potential ignition sources, as pyridine compounds are often flammable.[2][9] |
| Respiratory Protection | Not typically required when using a fume hood. | If a fume hood is non-operational or a large spill occurs, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[2] Personnel must be trained and fit-tested for respirator use.[10] |
Step-by-Step Waste Collection and Labeling Protocol
Proper segregation and containment at the point of generation are the foundation of a compliant disposal process.
Step 1: Designate a Waste Container Use a dedicated, chemically resistant container, such as high-density polyethylene (HDPE) or glass, for collecting all waste containing 2-(2,2-Difluoroethoxy)-3-iodopyridine.[8] The container must have a secure, vapor-tight screw cap.
Step 2: Segregate Waste Streams
-
Neat (Unused) Compound: Collect in its original container or a designated container for solid hazardous waste.
-
Contaminated Solids: Items such as pipette tips, contaminated gloves, and absorbent paper should be collected in a separate, clearly labeled container or a sealed, heavy-duty plastic bag designated for solid halogenated waste.
-
Liquid Solutions: Solutions containing the compound (e.g., from a reaction work-up) should be collected in a designated liquid waste container. Do not mix with non-halogenated organic waste or aqueous waste to prevent complex and costly disposal procedures.[11]
Step 3: Label the Container Correctly The container must be labeled immediately upon the first addition of waste. The label must be compliant with institutional and regulatory standards, such as those from the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[12][13]
The label must include:
-
The words "Hazardous Waste" .
-
The full chemical name: "2-(2,2-Difluoroethoxy)-3-iodopyridine" and any other chemical constituents in the container.
-
The approximate concentration of each component.
-
The relevant hazard characteristics (e.g., Toxic, Irritant).
-
The date of initial waste accumulation.
Step 4: Store the Waste Container Store the sealed waste container in a cool, dry, well-ventilated area, away from incompatible materials and ignition sources.[9] It should be kept in a secondary containment bin to mitigate leaks or spills.
Waste Classification and Disposal Pathway
Understanding the regulatory classification of your waste is a legal and ethical responsibility. As a substance containing carbon-halogen bonds, 2-(2,2-Difluoroethoxy)-3-iodopyridine falls under specific federal regulations.
Regulatory Framework: The EPA regulates halogenated organic compounds as hazardous waste under the Resource Conservation and Recovery Act (RCRA).[14] Waste streams containing this compound are typically classified as hazardous due to their chemical properties and must not be disposed of in standard laboratory trash or down the drain.[3][15] Depending on how it was used, it could fall under spent solvent codes (e.g., F001, F002) if used in degreasing or as a solvent, or be classified based on its characteristics.[16]
Disposal Workflow: The final disposal must be handled by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[6] Never attempt to dispose of this material through municipal waste services. The following diagram illustrates the decision-making process for managing waste streams.
Caption: A workflow for the proper segregation and disposal of waste.
Emergency Procedures for Spills and Exposures
Accidents require immediate and correct action to minimize harm. All personnel working with this compound must be familiar with these procedures.[17]
Spill Management Protocol:
-
Evacuate and Alert: Immediately alert others in the area and evacuate non-essential personnel.[9]
-
Ventilate: Ensure the area is well-ventilated. If the spill is large or outside of a fume hood, evacuate the entire lab.
-
Don PPE: Before addressing the spill, don the full PPE detailed in Section 2.
-
Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent to contain the spill.[5] Do not use combustible materials like paper towels.
-
Clean Up: Carefully sweep or scoop the absorbent material into a designated hazardous waste container.[3]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department.
Exposure and First Aid Measures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[18]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
References
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
-
Clean Management Environmental Group, Inc. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. [Link]
-
Loba Chemie. PYRIDINE FOR SYNTHESIS - Safety Data Sheet. [Link]
-
Penta. (2024, November 26). Pyridine - SAFETY DATA SHEET. [Link]
-
CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines. [Link]
-
eCFR. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]
-
Occupational Safety and Health Administration (OSHA). Hazardous Waste - Standards. [Link]
-
U.S. Environmental Protection Agency (EPA). EPA HAZARDOUS WASTE CODES. [Link]
-
FacilitiesNet. (2008, October 1). Complying with OSHA's Hazardous Waste Standards. [Link]
-
J. J. Keller® Compliance Network. (2022, May 5). Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under §268.32. [Link]
-
Duke SMIF. (2018, November 2). Standard Operating Procedure for work with Chemical name/class: Iodine. [Link]
-
Occupational Safety and Health Administration (OSHA). Hazardous Waste - Overview. [Link]
-
U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]
-
Collect and Recycle. Iodine Disposal For Businesses. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). Production, Import/Export, Use, and Disposal of Iodine. [Link]
-
New Jersey Department of Health. Iodine - Hazardous Substance Fact Sheet. [Link]
-
Fisher Scientific. 3-Iodopyridine - SAFETY DATA SHEET. [Link]
-
ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]
-
PubChem, National Center for Biotechnology Information. 3-Iodopyridine. [Link]
Sources
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.ca [fishersci.ca]
- 4. 3-Iodopyridine | C5H4IN | CID 70714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. collectandrecycle.com [collectandrecycle.com]
- 7. nj.gov [nj.gov]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. lobachemie.com [lobachemie.com]
- 10. Hazardous Waste - Standards | Occupational Safety and Health Administration [osha.gov]
- 11. ethz.ch [ethz.ch]
- 12. cleanmanagement.com [cleanmanagement.com]
- 13. Complying with OSHA's Hazardous Waste Standards - Facilities Management Insights [facilitiesnet.com]
- 14. Federal & State Regulations | Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under §268.32 | J. J. Keller® Compliance Network [jjkellercompliancenetwork.com]
- 15. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 16. wku.edu [wku.edu]
- 17. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 18. assets.thermofisher.com [assets.thermofisher.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
